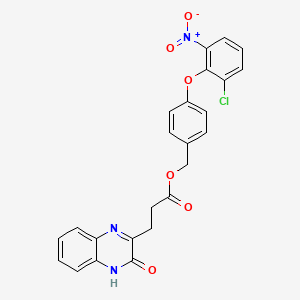![molecular formula C16H13F4NO3 B4649415 N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide](/img/structure/B4649415.png)
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide
Vue d'ensemble
Description
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide, also known as DFB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. DFB is a small molecule that belongs to the class of benzamide derivatives and is known to exhibit antitumor activity in various types of cancer.
Mécanisme D'action
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide exerts its antitumor activity by inhibiting the activity of the proteasome, a cellular protein complex that plays a crucial role in the degradation of proteins. The proteasome is responsible for the degradation of many regulatory proteins that control cell growth and division. By inhibiting the activity of the proteasome, N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide prevents the degradation of these regulatory proteins, leading to the accumulation of toxic proteins in cancer cells and ultimately inducing apoptosis.
Biochemical and Physiological Effects:
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. In addition, N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide has been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes involved in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for in vivo studies. However, one of the limitations of N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a cancer therapeutic. Some of the future directions for N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide research include:
1. Clinical trials to determine the safety and efficacy of N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide in cancer patients.
2. Development of more efficient synthesis methods for N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide to increase its yield and reduce the cost of production.
3. Investigation of the molecular mechanisms underlying the antitumor activity of N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide to identify potential targets for cancer therapy.
4. Development of N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide derivatives with improved solubility and pharmacokinetic properties for use in cancer therapy.
5. Investigation of the potential use of N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.
In conclusion, N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide is a promising compound that has shown potential as a cancer therapeutic. Further research is needed to determine its safety and efficacy in cancer patients and to identify potential targets for cancer therapy.
Applications De Recherche Scientifique
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit antitumor activity in various types of cancer, including breast cancer, prostate cancer, and lung cancer. N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the proteasome, a cellular protein complex that plays a crucial role in the degradation of proteins.
Propriétés
IUPAC Name |
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO3/c1-2-23-13-8-9(6-7-12(13)24-16(19)20)21-15(22)14-10(17)4-3-5-11(14)18/h3-8,16H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSWFAMLEBUPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B4649333.png)
![ethyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4649352.png)
![N-allyl-2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4649364.png)
![2-(2-furylmethyl)-N-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4649378.png)
![1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4649388.png)
![3,4,5-trimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4649399.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4649406.png)

![2-ethyl-6,6-dimethyl-4-(propylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B4649423.png)

![N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4649438.png)

![2-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4649456.png)
![5-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4649462.png)